

Application of N-Methylanthranilate in Fragrance Chemistry: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylanthranilate (methyl 2-(methylamino)benzoate) is a key aromatic compound extensively utilized in the fragrance and flavor industries.[1] Possessing a characteristic sweet, fruity, and floral aroma reminiscent of Concord grapes and orange blossoms, it is a versatile ingredient in a wide array of consumer products, including fine fragrances, soaps, detergents, and shampoos.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, analysis, and sensory evaluation of **N-Methylanthranilate** in the context of fragrance chemistry.

Physicochemical and Olfactory Properties

N-Methylanthranilate is a pale yellow liquid that may crystallize at lower temperatures and characteristically exhibits a bluish fluorescence.[1] Its complex sensory profile is described as having grape-like, musty-floral, and sweet notes with undertones of orange-blossom, mandarin-peel, and a winey fruitiness.[1]

Table 1: Physicochemical Properties of N-Methylanthranilate



Property	Value	Reference(s)
CAS Number	85-91-6	[1][3]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1][3]
Molecular Weight	165.19 g/mol	[1][3]
Appearance	Pale yellow liquid with bluish fluorescence	[1][3]
Boiling Point	255-256 °C	[1]
Melting Point	18.5-19.5 °C	[1]
Vapor Pressure	2.77E+00 Pa @ 25°C	[1]
Water Solubility	2.57E+02 mg/L @ 25°C	[1]
Log KOW	2.81	[1]
Odor Profile	Grape, orange blossom, sweet, musty, fruity	[1]
Flavor Profile	Sweet, fruity, Concord grape	[1]

Applications in Fragrance Formulations

N-Methylanthranilate is a valuable component in numerous fragrance compositions, lending its characteristic sweet and fruity notes. It is particularly effective in creating floral bouquets with a fresh, citrusy lift.[4] Its use, however, is regulated due to its potential for phototoxicity.[1] Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have established concentration limits for its application in various product categories.[5]

Table 2: Regulatory Concentration Limits for N-Methylanthranilate in Cosmetic Products

Product Type	Maximum Concentration (%)	Reference(s)
Leave-on products	0.1	[6][7]
Rinse-off products	0.2	[6][7]



Furthermore, as a secondary amine, **N-Methylanthranilate** has the potential to form nitrosamines in the presence of nitrosating agents.[8][9] Therefore, formulations should avoid such agents, and the maximum allowable nitrosamine content is strictly limited.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Methylanthranilate via Reductive Alkylation

This protocol details a common industrial method for synthesizing **N-Methylanthranilate** with high purity and good yield.[1]

Objective: To synthesize **N-Methylanthranilate** through the reductive alkylation of methyl anthranilate.

Materials:

- Methyl anthranilate
- Formaldehyde solution (37% in water)
- Hydrogenation catalyst (e.g., 5% Palladium on carbon)
- Solid acid catalyst (optional, for improved yield)
- Water-miscible solvent (e.g., Methanol, Ethyl acetate)
- · Hydrogen gas
- Reaction vessel suitable for hydrogenation under pressure (e.g., Parr reactor)
- Distillation apparatus
- Filter aid (e.g., Celite)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution



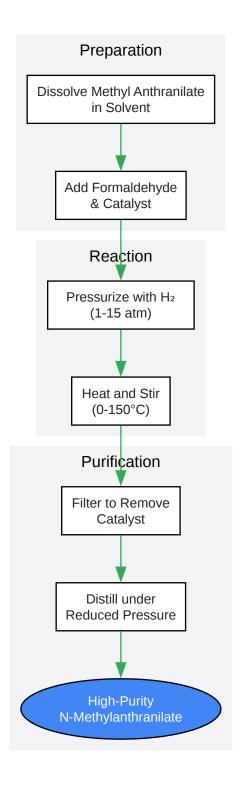
Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Preparation: In a pressure reactor, combine methyl anthranilate (e.g., 2.0 mol), ethyl acetate (e.g., 700 mL), and 5% palladium on carbon catalyst (e.g., 30 g).[10] For potentially improved yields, a solid acid catalyst can also be added at this stage.[10]
- Reaction:
 - Cool the mixture to approximately 5°C.[10]
 - Slowly add the 37% aqueous formaldehyde solution (e.g., 2.12 mol) to the cooled mixture.
 [10]
 - Seal the reactor and purge with hydrogen gas.
 - Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.[3][10]
 - Stir the mixture continuously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake, which typically takes around 6 hours.[3]
 [10] Alternatively, reaction completion can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
- Catalyst Removal: Once the reaction is complete, cool the vessel, carefully release the pressure, and filter the mixture through a filter aid to remove the catalyst.[5][10]
- Work-up:
 - Wash the filtrate with a saturated sodium bicarbonate solution until the aqueous layer is neutral.[3][10]
 - Separate the organic layer and wash it with a saturated sodium chloride solution.[3][10]
 - o Dry the organic layer over anhydrous sodium sulfate.
- Purification:



- Evaporate the solvent under reduced pressure.[3][10]
- The crude product is then purified by distillation under reduced pressure to isolate highpurity **N-Methylanthranilate**.[5][10]





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Workflow for the synthesis of **N-Methylanthranilate**.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Methylanthranilate in a Fragrance Product

Objective: To quantify the concentration of **N-Methylanthranilate** in a fragrance sample using an internal standard method.

Materials and Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Fragrance sample containing N-Methylanthranilate
- **N-Methylanthranilate** standard (purity >98%)
- Internal Standard (IS) (e.g., Naphthalene)
- Solvent (e.g., Dichloromethane or Ethyl Acetate)
- Volumetric flasks, pipettes, and syringes
- Analytical balance

Procedure:

- Standard Solution Preparation:
 - Internal Standard (IS) Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
 - N-Methylanthranilate Stock Solution: Accurately weigh a known amount of N-Methylanthranilate standard and dissolve it in the solvent in a separate volumetric flask.



 Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the N-Methylanthranilate stock solution and a fixed amount of the IS stock solution to volumetric flasks, and diluting with the solvent to the mark.

Sample Preparation:

- Accurately weigh a known amount of the fragrance sample into a volumetric flask.
- Add a fixed amount of the IS stock solution.
- Dilute to the mark with the solvent.
- For complex matrices like creams or lotions, a solvent extraction step may be necessary.
 For shampoos, a liquid-liquid extraction can be employed.[11]

GC-MS Analysis:

- Injection: Inject a small, fixed volume (e.g., 1 μL) of each calibration standard and the prepared sample into the GC-MS system.[5]
- Chromatographic Conditions (Example):
 - Column: DB-5ms or similar non-polar capillary column.
 - Carrier Gas: Helium.
 - Injector Temperature: 250°C.[3]
 - Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate to ensure good separation.[3]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI).[3]
 - Mode: Operate in either full scan mode to identify compounds or Selected Ion
 Monitoring (SIM) mode for higher sensitivity and quantification of the target analyte and





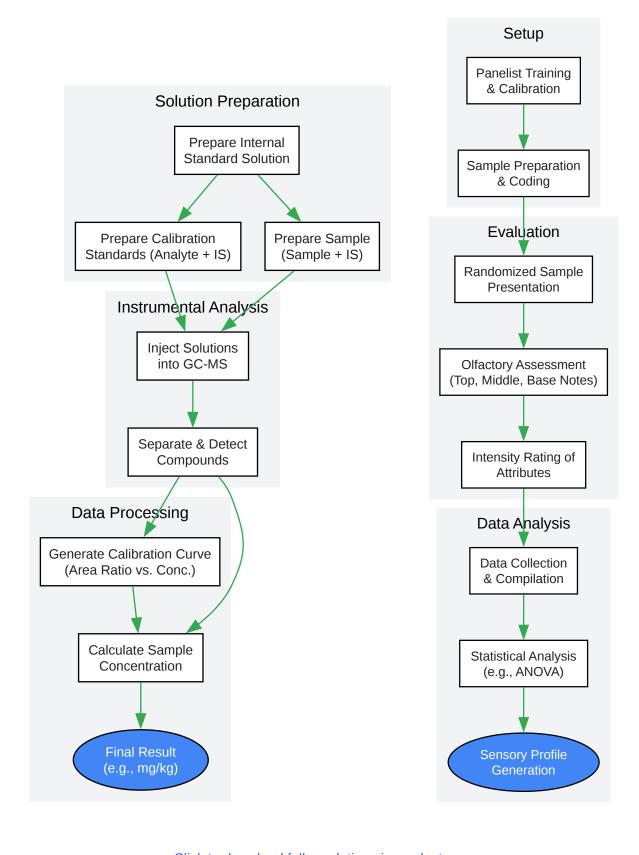


internal standard.[5]

• Data Analysis:

- Calibration Curve: For each calibration standard, calculate the ratio of the peak area of N-Methylanthranilate to the peak area of the internal standard. Plot this ratio against the concentration of N-Methylanthranilate to generate a calibration curve.
- Quantification: Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of N-Methylanthranilate in the sample.[5]





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